

comparing TiSe2 and TiS2 electronic and structural properties

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A Comparative Analysis of Titanium Diselenide (TiSe2) and Titanium Disulfide (TiS2): Structural and Electronic Properties

This guide provides a detailed comparison of the structural and electronic properties of titanium diselenide (TiSe2) and titanium disulfide (TiS2), two prominent members of the Group IV transition metal dichalcogenide (TMDC) family. Both materials exhibit a layered structure, making them subjects of intense research for applications in electronics, energy storage, and condensed matter physics.

Structural Properties

Both TiSe2 and TiS2 predominantly crystallize in the 1T phase, which features a trigonal crystal structure. This structure consists of a layer of titanium atoms sandwiched between two layers of chalcogen (selenium or sulfur) atoms, forming a Se-Ti-Se or S-Ti-S sheet.[1][2] These individual layers are held together by weak van der Waals forces, allowing them to be easily separated, or exfoliated, into two-dimensional forms.[1][2]

The primary structural difference lies in the lattice parameters and bond lengths, which are larger for TiSe2 due to the larger ionic radius of selenium compared to sulfur. A significant distinguishing feature of TiSe2 is its transition to a commensurate 2x2x2 Charge Density Wave (CDW) state at a critical temperature of approximately 200 K.[3][4][5] This transition involves a periodic distortion of the lattice and is a key aspect of its electronic behavior.[3] In contrast, bulk TiS2 does not exhibit a CDW instability.[6]



Table 1: Comparison of Structural Properties

Property	TiSe2	TiS2
Crystal System	Trigonal[7]	Trigonal[8]
Space Group	P-3m1 (No. 164)[7][9]	P-3m1 (No. 164)[8][10]
Lattice Parameter (a)	~3.54 Å[11]	~3.41 Å[12]
Lattice Parameter (c)	~6.00 Å	~5.70 Å[12]
Ti-Chalcogen Bond Length	~2.56 Å[9]	~2.42 Å[8]
Charge Density Wave (CDW)	Yes, below ~200 K (2x2x2 superlattice)[1][3]	No[6]

Electronic Properties

The electronic structures of TiSe2 and TiS2 show more pronounced differences. TiSe2 is widely regarded as a semimetal, characterized by a small overlap between the bottom of the Ti 3d conduction band and the top of the Se 4p valence band.[1][6] The formation of the CDW state below ~200 K significantly alters its electronic structure, opening up a band gap.[13] The driving mechanism of this CDW is a subject of ongoing research, with proposed theories including the band-type Jahn-Teller effect and exciton condensation.[3][14]

The electronic nature of TiS2 has been a topic of considerable debate. While some experimental results and calculations suggest it is a semimetal with a small indirect band overlap,[2][15] a growing body of evidence indicates that stoichiometric TiS2 is actually a semiconductor with a small indirect band gap of about 0.5 eV.[16][17][18] According to this view, the high electrical conductivity often observed in TiS2 samples arises from heavy self-doping due to an excess of titanium atoms, which act as donors.[17][19] Pressure-dependent Hall coefficient measurements support this extrinsic semiconductor picture, as the carrier concentration is independent of pressure, unlike what would be expected from a p-d band overlap.[20]

Table 2: Comparison of Electronic Properties



Property	TiSe2	TiS2
Electronic Type	Semimetal[1]	Debated: Semiconductor with heavy self-doping or Semimetal[2][16][20]
Band Structure	Small overlap between Se 4p valence band and Ti 3d conduction band.[6]	Small indirect band gap (~0.5 eV) between S 3p valence band and Ti 3d conduction band.[16][17]
Key Features	Undergoes a semimetal-to- insulator transition with the onset of the CDW phase.[13]	High conductivity is often attributed to intrinsic defects (e.g., Ti interstitials) rather than intrinsic semimetallicity.[17][19]
Dominant Orbitals at Fermi Level	Se 4p, Ti 3d[21]	S 3p, Ti 3d[15]

Experimental Methodologies

The characterization of TiSe2 and TiS2 involves a suite of experimental techniques to probe their structural and electronic properties.

A. Structural Characterization: X-Ray Diffraction (XRD)

- Objective: To determine the crystal structure, lattice parameters, and phase purity of the material. In the case of TiSe2, temperature-dependent XRD is used to observe the superlattice peaks that emerge in the CDW phase.[5]
- Methodology: A monochromatic X-ray beam is directed at the sample (either powder or single crystal). The diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, contains peaks corresponding to specific crystallographic planes (Bragg's Law). Analysis of these peak positions and intensities allows for the determination of the crystal lattice and space group. For temperature-dependent studies, the sample is mounted on a stage with controlled heating and cooling capabilities.



B. Electronic Structure Characterization: Angle-Resolved Photoemission Spectroscopy (ARPES)

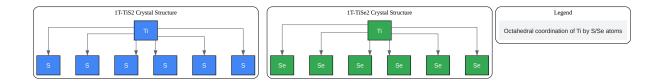
- Objective: To directly map the electronic band structure (energy vs. momentum) of a material. This technique is crucial for determining whether a material is a metal, semimetal, or semiconductor and for visualizing the band gap or overlap.[14]
- Methodology: The sample is held in an ultra-high vacuum chamber and illuminated with highenergy photons (typically UV or X-rays) from a synchrotron source. These photons excite electrons from the material via the photoelectric effect. The kinetic energy and emission angle of the ejected photoelectrons are measured by a hemispherical electron analyzer. By conserving energy and momentum, the binding energy and momentum of the electron within the crystal can be reconstructed, providing a direct image of the occupied electronic bands.

C. Electronic Transport Measurements: Resistivity and Hall Effect

- Objective: To measure fundamental electronic properties like electrical resistivity, carrier concentration, and carrier mobility. These measurements provide insights into the metallic or semiconducting nature of the material.
- Methodology:
 - Resistivity: A four-probe measurement is typically used to eliminate contact resistance. A
 known current is passed through two outer probes, and the voltage drop is measured
 across two inner probes. The resistivity is then calculated based on the sample's
 geometry. Temperature-dependent resistivity measurements are critical for observing
 phase transitions, such as the CDW in TiSe2.
 - Hall Effect: The sample is placed in a magnetic field perpendicular to the direction of current flow. The magnetic field exerts a Lorentz force on the charge carriers, causing them to accumulate on one side of the sample and creating a transverse (Hall) voltage.
 The magnitude and sign of this Hall voltage are used to determine the carrier concentration and the type of dominant charge carrier (electron or hole), respectively.

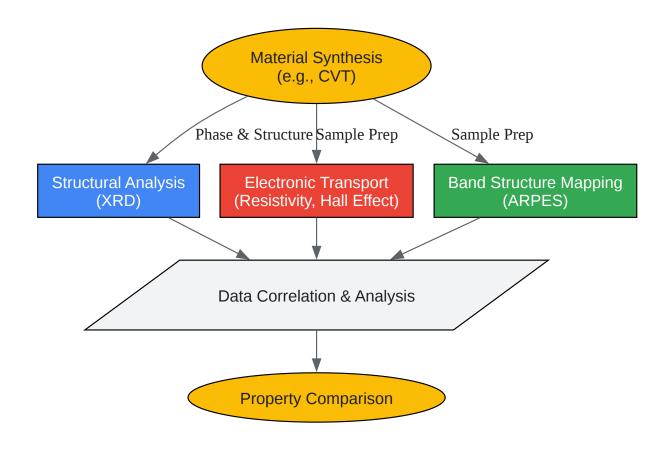
Visualizations





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Caption: Octahedral coordination in 1T-TiS2 and 1T-TiSe2.



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Caption: Experimental workflow for material characterization.

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